
N-Boc-PEG36-alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-PEG36-alcohol is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups . The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-PEG36-alcohol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions, resulting in a long polyethylene glycol chain.
Introduction of the Hydroxyl Group: The terminal hydroxyl group is introduced through a reaction with ethylene oxide or other suitable reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-PEG36-alcohol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under mild acidic conditions to form the free amine.
Substitution: The hydroxyl group can be replaced with other reactive functional groups through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to convert the hydroxyl group into a leaving group, which can then be substituted by nucleophiles.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Free Amine: Formed by deprotection of the Boc group.
Substituted Derivatives: Formed by nucleophilic substitution of the hydroxyl group.
Oxidized Products: Aldehydes or carboxylic acids formed by oxidation of the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
N-Boc-PEG36-alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system
Biology: Employed in the development of biologically active molecules for studying protein-protein interactions and cellular processes
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies for diseases such as cancer
Industry: Applied in the production of advanced materials and polymers with specific properties
Wirkmechanismus
N-Boc-PEG36-alcohol functions as a linker in PROTACs, facilitating the conjugation of two essential ligands. One ligand targets an E3 ubiquitin ligase, while the other binds the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-PEG24-alcohol: A shorter polyethylene glycol-based linker with similar properties and applications.
N-Boc-PEG12-alcohol: An even shorter polyethylene glycol-based linker used in similar contexts.
N-Boc-PEG48-alcohol: A longer polyethylene glycol-based linker with increased solubility and flexibility.
Uniqueness
N-Boc-PEG36-alcohol is unique due to its optimal chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other biologically active molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTRQFCDZUJGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H155NO38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1703.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
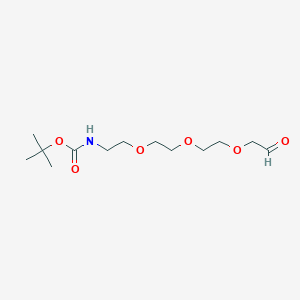
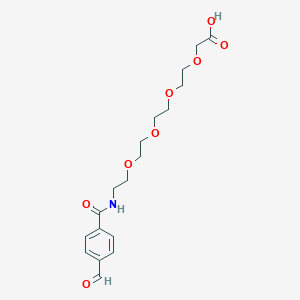
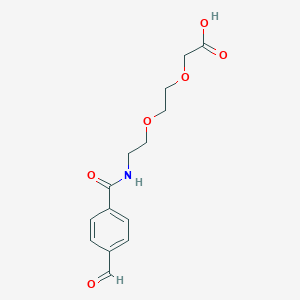
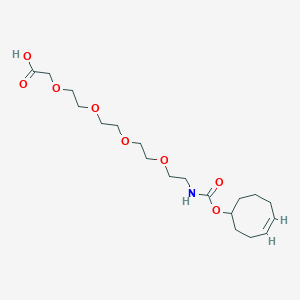

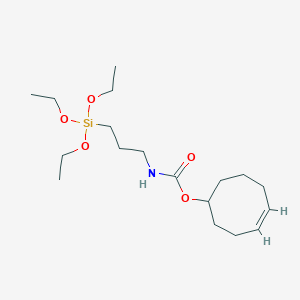
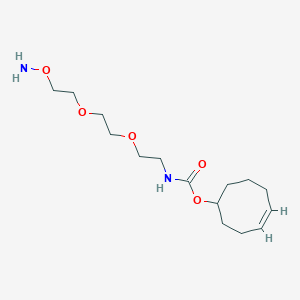
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
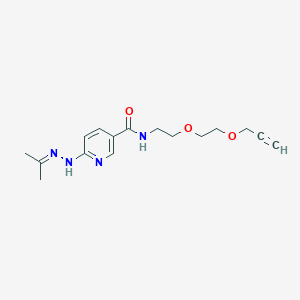
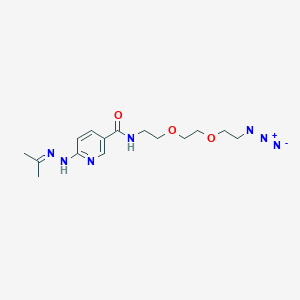
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
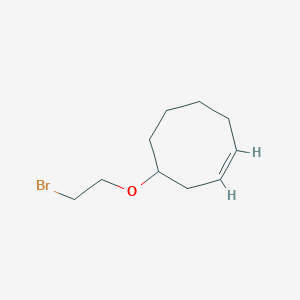
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
